
Iridium chloro-1,5-cyclooctadiene
Overview
Description
Iridium chloro-1,5-cyclooctadiene, also known as chloro(1,5-cyclooctadiene)iridium(I) dimer, is an organoiridium compound with the formula [Ir(μ2-Cl)(COD)]2, where COD stands for 1,5-cyclooctadiene. This compound appears as an orange-red solid and is soluble in organic solvents. It is widely used as a precursor to other iridium complexes, which are often employed in homogeneous catalysis .
Preparation Methods
Iridium chloro-1,5-cyclooctadiene is typically synthesized by heating hydrated iridium trichloride with 1,5-cyclooctadiene in an alcohol solvent. During this process, iridium(III) is reduced to iridium(I) . The reaction conditions involve refluxing the mixture, which results in the formation of red crystals on the walls of the reaction vessel. These crystals are then washed with cold absolute ethanol and dried to obtain the final product .
Chemical Reactions Analysis
Iridium chloro-1,5-cyclooctadiene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be replaced with other ligands such as methoxide to form different iridium complexes.
Catalytic Reactions: It serves as a precursor to catalysts used in asymmetric hydrogenation, enantioselective reduction of imines, allylic alkylation, and other reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often involving the isomerization of the cyclooctadiene ligand.
Scientific Research Applications
Iridium chloro-1,5-cyclooctadiene has numerous applications in scientific research, particularly in the field of catalysis. It is used as a precursor to various iridium complexes that are employed in:
Homogeneous Catalysis: It is involved in reactions such as carbonylation, hydrosilylation, hydroformylation, asymmetric allylic substitutions, metathesis, and chiral catalysis.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.
Material Science: It is utilized in the preparation of materials with specific properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism by which iridium chloro-1,5-cyclooctadiene exerts its effects is primarily through its role as a catalyst precursor. The iridium center in the compound can coordinate with various ligands, facilitating different catalytic processes. The compound’s ability to undergo ligand exchange and participate in redox reactions makes it a versatile catalyst in organic synthesis .
Comparison with Similar Compounds
Iridium chloro-1,5-cyclooctadiene can be compared with other similar compounds, such as:
Chlorobis(cyclooctene)iridium(I) dimer: This compound also serves as a precursor to iridium catalysts but has different ligand properties.
Cyclooctadiene rhodium chloride dimer: Similar to the iridium compound, this rhodium complex is used in homogeneous catalysis but exhibits different reactivity and selectivity.
This compound is unique due to its specific ligand environment and the stability of the iridium(I) center, which allows for a wide range of catalytic applications.
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/b2*2-1-,8-7-;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZHQWGWORCBJK-MIXQCLKLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.Cl.Cl.[Ir].[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.Cl.Cl.[Ir].[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2Ir2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


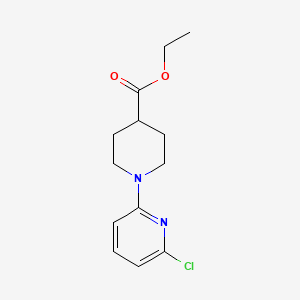

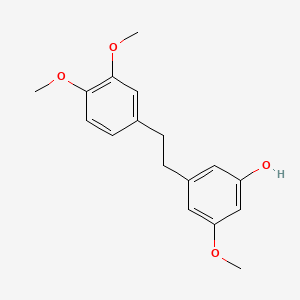
![3-Oxa-9-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B8210587.png)

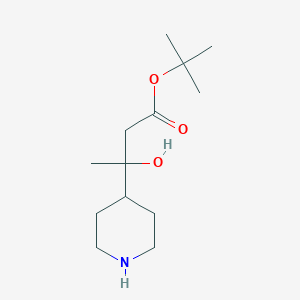
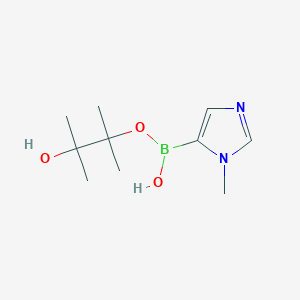
![2-Tert-butyl-1,2-diazabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B8210645.png)
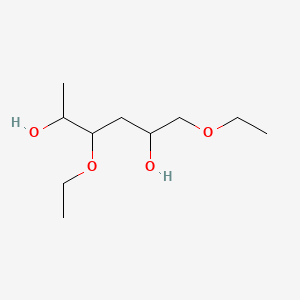
![sodium;2-[[(4R)-4-[(3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B8210662.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8210663.png)
![Tert-butyl bicyclo[2.2.1]heptan-1-ylcarbamate](/img/structure/B8210669.png)
![6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B8210671.png)
![N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]-2-phenylbenzamide](/img/structure/B8210672.png)
